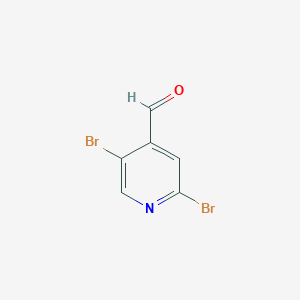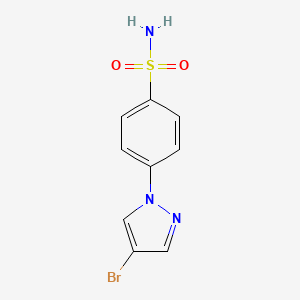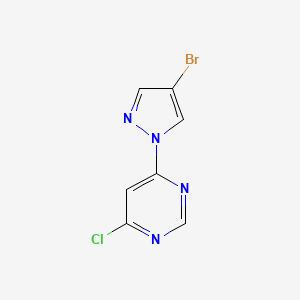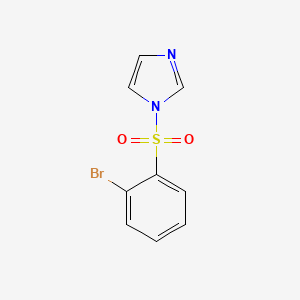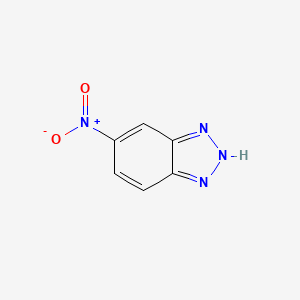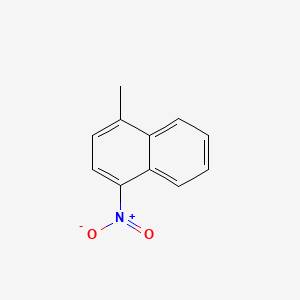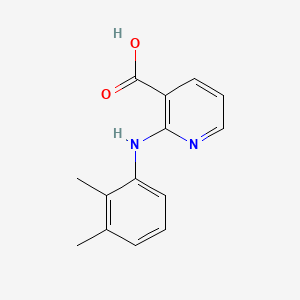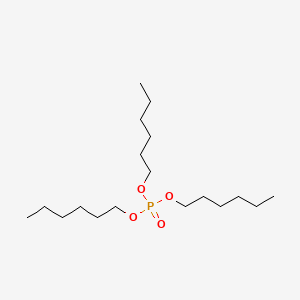
Fosfato de trihexilo
Descripción general
Descripción
Trihexyl phosphate is a useful research compound. Its molecular formula is C18H39O4P and its molecular weight is 350.5 g/mol. The purity is usually 95%.
The exact mass of the compound Trihexyl phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Trihexyl phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trihexyl phosphate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Trihexyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and plasticizer in the synthesis of polymers and other materials.
Biology: Employed in the study of enzyme inhibition and as a model compound for studying the behavior of organophosphates.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and low toxicity.
Industry: Widely used as a flame retardant in the production of synthetic fibers, plastics, and rubber.
Mecanismo De Acción
Target of Action
Trihexyl phosphate (THP) is an organophosphate flame retardantIt’s known that similar organophosphates primarily target the nervous system in humans and other animals .
Mode of Action
This leads to an accumulation of acetylcholine, causing overstimulation of nerve cells .
Biochemical Pathways
Research has shown that THP can trigger hepatotoxicity by altering four signaling pathways: endoplasmic reticulum (ER) stress, apoptosis, cell cycle, and the glycolysis signaling pathway . Exposure to THP can significantly induce ER stress-mediated apoptosis and cell cycle arrest .
Pharmacokinetics
It’s known that thp can be absorbed into cells and display stability in liver cell lines . It’s also expected to be enzymatically degraded within the gastrointestinal tract .
Result of Action
Exposure to THP can lead to various molecular and cellular effects. In vitro studies have shown that THP can trigger hepatotoxicity, inducing ER stress-mediated apoptosis and cell cycle arrest . In vivo assays using a mouse model demonstrated that exposure to THP can induce the ballooning degeneration of hepatocytes in liver tissue .
Action Environment
Environmental factors can influence the action, efficacy, and stability of THP. For instance, the presence of microplastics can affect the leaching and bioavailability of THP in aquatic environments . Furthermore, the concentration of THP in the environment can impact its toxicity. Studies have shown that even environmentally relevant concentrations of THP can affect animal development .
Análisis Bioquímico
Biochemical Properties
Trihexyl phosphate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, trihexyl phosphate can inhibit certain esterases, leading to the accumulation of ester substrates . Additionally, it can interact with proteins involved in cell signaling pathways, altering their function and leading to downstream effects on cellular processes .
Cellular Effects
Trihexyl phosphate has been shown to exert various effects on different cell types and cellular processes. In hepatocyte cells, it induces endoplasmic reticulum stress, apoptosis, and cell cycle arrest . It also affects glycolysis, leading to a blockage of energy metabolism. These cellular effects are mediated through alterations in cell signaling pathways and gene expression, highlighting the compound’s impact on cellular metabolism and function .
Molecular Mechanism
At the molecular level, trihexyl phosphate exerts its effects through several mechanisms. It binds to and inhibits specific enzymes, leading to the accumulation of substrates and disruption of metabolic pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions result in altered cellular functions and can lead to toxic effects in certain cell types.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trihexyl phosphate can change over time. The compound is relatively stable, but its degradation products can also exert biological effects . Long-term exposure to trihexyl phosphate in vitro has been shown to cause sustained alterations in cellular function, including persistent changes in gene expression and metabolic activity . These temporal effects highlight the importance of considering both the immediate and long-term impacts of the compound in experimental studies.
Dosage Effects in Animal Models
The effects of trihexyl phosphate vary with different dosages in animal models. At low doses, the compound may cause mild alterations in cellular function without significant toxicity . At higher doses, trihexyl phosphate can induce severe toxic effects, including acute liver injury and hepatocyte degeneration . These dosage-dependent effects underscore the importance of careful dose selection in experimental studies and potential therapeutic applications.
Metabolic Pathways
Trihexyl phosphate is involved in several metabolic pathways, including those related to energy metabolism and detoxification . It is enzymatically degraded within the gastrointestinal tract, and its metabolites are absorbed and utilized within physiological energy metabolism pathways . The compound can also affect metabolic flux and metabolite levels, leading to alterations in cellular energy balance and function .
Transport and Distribution
Within cells and tissues, trihexyl phosphate is transported and distributed through various mechanisms. It is predicted to be absorbed via the oral route and distributed to different tissues, where it can exert its biological effects . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
Trihexyl phosphate’s subcellular localization plays a crucial role in its activity and function. The compound can be localized to specific cellular compartments, such as the endoplasmic reticulum, where it can induce stress responses and apoptosis . Additionally, post-translational modifications and targeting signals can direct trihexyl phosphate to particular organelles, influencing its biological effects and interactions with other biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trihexyl phosphate is typically synthesized through the esterification of phosphoric acid with hexanol. The reaction is carried out under acidic conditions and requires heating to a temperature range of 150-200°C . The general reaction can be represented as:
H3PO4+3C6H13OH→(C6H13O)3PO+3H2O
Industrial Production Methods: In industrial settings, the production of trihexyl phosphate involves the continuous addition of hexanol to phosphoric acid in a reactor. The mixture is then heated and stirred to ensure complete reaction. The product is purified through distillation to remove any unreacted hexanol and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Trihexyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, trihexyl phosphate can hydrolyze to produce phosphoric acid and hexanol.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Substitution: Trihexyl phosphate can participate in substitution reactions where the hexyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Alkyl or aryl halides in the presence of a catalyst.
Major Products:
Hydrolysis: Phosphoric acid and hexanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various alkyl or aryl phosphates.
Comparación Con Compuestos Similares
- Triethyl phosphate
- Triphenyl phosphate
- Tris(2-ethylhexyl) phosphate
- Tri-n-butyl phosphate
Comparison:
- Triethyl phosphate: Lower molecular weight and boiling point compared to trihexyl phosphate. Used as a plasticizer and solvent.
- Triphenyl phosphate: Higher molecular weight and melting point. Primarily used as a flame retardant and plasticizer.
- Tris(2-ethylhexyl) phosphate: Similar applications as trihexyl phosphate but with different physical properties.
- Tri-n-butyl phosphate: Used as a solvent and plasticizer, with a lower boiling point than trihexyl phosphate .
Trihexyl phosphate stands out due to its unique combination of stability, low volatility, and effectiveness as a flame retardant, making it suitable for a wide range of industrial applications.
Propiedades
IUPAC Name |
trihexyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39O4P/c1-4-7-10-13-16-20-23(19,21-17-14-11-8-5-2)22-18-15-12-9-6-3/h4-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFENPMLASUEABX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOP(=O)(OCCCCCC)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074597 | |
| Record name | Phosphoric acid, trihexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Alfa Aesar MSDS] | |
| Record name | Phosphoric acid, trihexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trihexyl phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19910 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2528-39-4 | |
| Record name | Trihexyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2528-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid, trihexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002528394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, trihexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, trihexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trihexyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trihexyl phosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN844S3C6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the toxicological effects of trihexyl phosphate on liver cells?
A1: Research indicates that trihexyl phosphate (THP) exhibits hepatotoxic effects in both human and mouse hepatocyte cells. [] In vitro studies reveal that THP exposure can induce endoplasmic reticulum (ER) stress, leading to apoptosis (programmed cell death) and cell cycle arrest in liver cells. [] Furthermore, THP exposure disrupts energy metabolism by downregulating glycolysis. [] In vivo studies using a mouse model confirmed these findings, showing that THP doses of 400 mg/kg caused ballooning degeneration of liver cells, while higher doses (800 mg/kg) led to acute liver injury indicated by elevated alanine aminotransferase levels. []
Q2: How is trihexyl phosphate used in the separation and analysis of uranium and thorium?
A2: Trihexyl phosphate (THP), when used as a coating on reverse phase columns in High-Performance Liquid Chromatography (HPLC), facilitates the separation of uranium and thorium. [] This separation is based on the differential retention behavior of these elements on the THP-modified column. [] This technique enables the accurate determination of uranium, even in the presence of significantly higher concentrations of thorium (up to 1000 times). []
Q3: What is the most efficient method for synthesizing trihexyl phosphate, and how is the product characterized?
A3: The synthesis of trihexyl phosphate (THP) achieves optimal results when using phosphorus oxychloride as a reagent. [] This method yields a high yield rate of 88.4% and allows for an 80% recovery of 1-hexanol, a key component in the reaction. [] The synthesized THP is then characterized using infrared spectroscopy to confirm its chemical structure. []
Q4: How does trihexyl phosphate interact with actinides, and how does this compare to its oxidized form, trihexyl phosphine oxide?
A4: While specific details about the interaction mechanism are not provided in the abstracts, research indicates that both trihexyl phosphate (THP) and its oxidized form, trihexyl phosphine oxide, demonstrate distinct extraction behaviors with actinides. [] This suggests that subtle changes in the structure of these organophosphates can significantly influence their interactions with actinides. [] Further investigation into these interactions could provide valuable insights for nuclear waste management and related applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


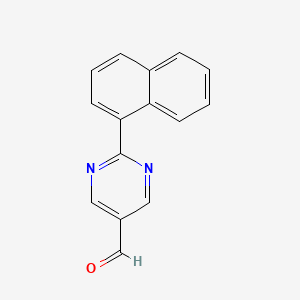
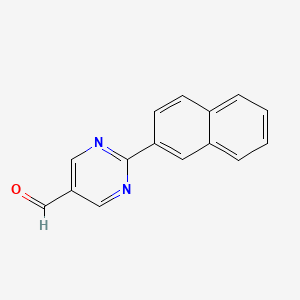
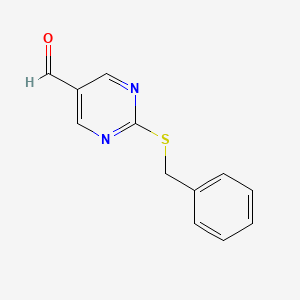
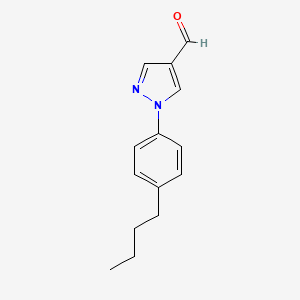
![5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline](/img/structure/B1293453.png)

